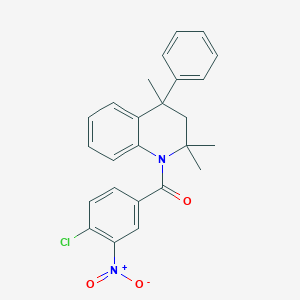![molecular formula C23H21NO3 B5107357 1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5107357.png)
1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one, also known as TNP-470, is a synthetic analog of fumagillin, a natural antibiotic produced by Aspergillus fumigatus. TNP-470 is a potent angiogenesis inhibitor that has shown promising results in cancer research.
Mechanism of Action
1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one inhibits angiogenesis by binding to and inhibiting the activity of methionine aminopeptidase 2 (MetAP2), an enzyme that is required for the formation of new blood vessels. MetAP2 is involved in the processing of proteins that are required for angiogenesis, and by inhibiting its activity, 1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one can effectively block the formation of new blood vessels.
Biochemical and Physiological Effects:
1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one has been shown to have a number of biochemical and physiological effects. In addition to its anti-angiogenic properties, 1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one has been shown to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit the migration and invasion of cancer cells. 1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one has also been shown to have anti-inflammatory properties and can inhibit the production of certain cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one in lab experiments is its potency. 1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one is a highly potent inhibitor of angiogenesis and can effectively block the formation of new blood vessels at low concentrations. However, one limitation of using 1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one is its toxicity. 1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one has been shown to have toxic effects on the liver and kidneys, and care must be taken when using it in lab experiments.
Future Directions
There are a number of future directions for 1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one research. One area of interest is the development of 1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one analogs that are less toxic and more effective at inhibiting angiogenesis. Another area of interest is the use of 1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, there is interest in exploring the use of 1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one in the treatment of other diseases, such as rheumatoid arthritis and psoriasis, which are also characterized by abnormal angiogenesis.
Synthesis Methods
1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one can be synthesized using a modified version of the fumagillin synthesis method. The synthesis involves the condensation of 2,5-dimethoxyaniline with 4-biphenylacetyl chloride to form 1-(4-biphenylyl)-3-(2,5-dimethoxyphenyl) urea. This intermediate is then reacted with chloroacetyl chloride to form the final product, 1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one.
Scientific Research Applications
1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. 1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one works by inhibiting angiogenesis, the process by which new blood vessels are formed. Tumors require a blood supply to grow, and by inhibiting angiogenesis, 1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one can effectively starve tumors of the nutrients they need to survive.
properties
IUPAC Name |
(E)-3-(2,5-dimethoxyanilino)-1-(4-phenylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3/c1-26-20-12-13-23(27-2)21(16-20)24-15-14-22(25)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-16,24H,1-2H3/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGACNRYGZQUNQ-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)N/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(1-pyrenylmethyl)-2-piperidinyl]methanol](/img/structure/B5107288.png)
![4-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-fluorobenzyl)-2-piperazinone](/img/structure/B5107290.png)
![{3-[5-(6-methyl-3-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol](/img/structure/B5107301.png)
![3-(4-fluorobenzyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5107307.png)
![2-(3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-4-methyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B5107312.png)
![N-(5-chloro-4-{[(4-fluorophenoxy)acetyl]amino}-2-methoxyphenyl)benzamide](/img/structure/B5107313.png)
![2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene](/img/structure/B5107329.png)
![2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-6-methoxy-4-methylquinoline](/img/structure/B5107331.png)

![4-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B5107345.png)
![2-[2-(4-bromophenoxy)ethoxy]-5-methoxybenzaldehyde](/img/structure/B5107365.png)
![5-{4-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5107382.png)

![3-{[3,5-bis(trifluoromethyl)benzoyl]amino}-4-methoxy-N-phenylbenzamide](/img/structure/B5107388.png)